
Ethyl 2-Bromo-5-(trifluoromethyl)cinnamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-Bromo-5-(trifluoromethyl)cinnamate is an organic compound with the molecular formula C12H10BrF3O2 It is a derivative of cinnamic acid, characterized by the presence of a bromine atom and a trifluoromethyl group on the aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2-Bromo-5-(trifluoromethyl)cinnamate can be synthesized through several methods. One common approach involves the bromination of ethyl 5-(trifluoromethyl)cinnamate. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the aromatic ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-Bromo-5-(trifluoromethyl)cinnamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters under mild conditions.
Major Products Formed
Substitution: Formation of various substituted cinnamates.
Oxidation: Formation of 2-Bromo-5-(trifluoromethyl)benzoic acid.
Reduction: Formation of 2-Bromo-5-(trifluoromethyl)benzyl alcohol.
Coupling: Formation of biaryl or styrene derivatives.
Applications De Recherche Scientifique
Ethyl 2-Bromo-5-(trifluoromethyl)cinnamate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the development of agrochemicals, dyes, and materials with specific properties.
Mécanisme D'action
The mechanism of action of Ethyl 2-Bromo-5-(trifluoromethyl)cinnamate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine and trifluoromethyl groups can enhance its binding affinity and selectivity towards these targets.
Comparaison Avec Des Composés Similaires
Ethyl 2-Bromo-5-(trifluoromethyl)cinnamate can be compared with other cinnamate derivatives such as:
Ethyl 2-Bromo-4-(trifluoromethyl)cinnamate: Similar structure but with the trifluoromethyl group at a different position.
Ethyl 2-Bromo-5-(methyl)cinnamate: Similar structure but with a methyl group instead of a trifluoromethyl group.
Ethyl 2-Iodo-5-(trifluoromethyl)cinnamate: Similar structure but with an iodine atom instead of a bromine atom.
The unique combination of the bromine and trifluoromethyl groups in this compound imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
1345484-78-7 |
|---|---|
Formule moléculaire |
C12H10BrF3O2 |
Poids moléculaire |
323.10 g/mol |
Nom IUPAC |
ethyl 3-[2-bromo-5-(trifluoromethyl)phenyl]prop-2-enoate |
InChI |
InChI=1S/C12H10BrF3O2/c1-2-18-11(17)6-3-8-7-9(12(14,15)16)4-5-10(8)13/h3-7H,2H2,1H3 |
Clé InChI |
NNMQWHUPGNKHNG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C=CC1=C(C=CC(=C1)C(F)(F)F)Br |
SMILES canonique |
CCOC(=O)C=CC1=C(C=CC(=C1)C(F)(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















